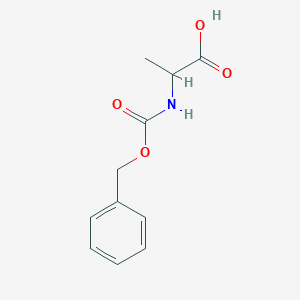

N-(Benzyloxycarbonyl)-DL-alanine

描述

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302668 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26607-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxyalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4132-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide for Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Benzyloxycarbonyl)-DL-alanine, commonly abbreviated as Cbz-DL-alanine or Z-DL-alanine, is a chemically modified form of the amino acid alanine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the nitrogen atom of DL-alanine serves a critical function in biochemical research, primarily as a protective group in organic synthesis, particularly in the assembly of peptides and other complex bioactive molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Applications in Biochemical Research

The primary utility of this compound lies in its role as a building block for the synthesis of peptides and peptidomimetics. The Cbz group effectively "protects" the amino group of alanine, preventing it from participating in unwanted side reactions during the formation of a peptide bond with another amino acid.[1][2] This strategy allows for the controlled, stepwise synthesis of peptides with a defined sequence.

Beyond peptide synthesis, this compound is a versatile intermediate in the synthesis of a variety of other molecules of biochemical interest, including:

-

β-substituted alanines: These are non-proteinogenic amino acids with diverse biological activities.

-

Enzyme inhibitors: The alanine scaffold can be incorporated into molecules designed to target the active sites of specific enzymes, such as proteases and kinases.

-

Bioactive peptides and peptidomimetics: These molecules can be designed to interact with and modulate the activity of biological targets like G protein-coupled receptors (GPCRs) and other cell signaling proteins.[3][4]

Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₁₁H₁₃NO₄ | [5][6] |

| Molecular Weight | 223.23 g/mol | [6][7] |

| CAS Number | 4132-86-9 | [5] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 112-116 °C | [8][9] |

| Solubility | Soluble in methanol, chloroform. | [8] |

| Purity (by HPLC) | >99.0% | [8] |

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide (Cbz-DL-Ala-Gly-OEt)

This protocol outlines a standard procedure for the coupling of this compound with glycine ethyl ester to form the protected dipeptide, Cbz-DL-Ala-Gly-OEt.

Materials:

-

This compound (Cbz-DL-Ala-OH)

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Cbz-DL-alanine:

-

Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture with stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

-

Neutralization of Glycine Ethyl Ester:

-

In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Add TEA or DIPEA (1.1 equivalents) to the suspension and stir at room temperature for 15-20 minutes to obtain the free base.

-

-

Coupling Reaction:

-

Add the neutralized glycine ethyl ester solution to the activated Cbz-DL-alanine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Cbz-DL-Ala-Gly-OEt.

-

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the benzyloxycarbonyl protecting group to yield the free dipeptide.

Materials:

-

Cbz-protected peptide (e.g., Cbz-DL-Ala-Gly-OEt)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Logical Workflow for Dipeptide Synthesis

The following diagram illustrates the key steps and transformations in the synthesis of a dipeptide using this compound.

Caption: Workflow for the synthesis of a dipeptide using Cbz-protected alanine.

Signaling Pathway Context: Synthesis of an Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor

N-substituted L-alanine derivatives are key structural motifs in many Angiotensin-Converting Enzyme (ACE) inhibitors.[10][11][12] The synthesis of these inhibitors often involves the coupling of a protected alanine derivative. The following diagram illustrates a conceptual pathway for the synthesis of a precursor to an ACE inhibitor, highlighting the role of a Cbz-protected alanine.

Caption: Synthesis of an ACE inhibitor precursor and its target pathway.

References

- 1. askthenerd.com [askthenerd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Novel Structural Approaches to Study GPCR Regulation | MDPI [mdpi.com]

- 5. alfachemic.com [alfachemic.com]

- 6. jk-sci.com [jk-sci.com]

- 7. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. N-Benzyloxycarbonyl-DL-alanine | 4132-86-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis and angiotensin converting enzyme-inhibitory activity of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amino acid functional groups is the cornerstone of successful peptide synthesis. The Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a foundational development in this field, enabling the controlled, stepwise assembly of amino acids into peptides of a defined sequence.[1] This guide provides a comprehensive technical overview of the Cbz protecting group, detailing its application, chemical properties, and strategic role in modern peptide chemistry and drug development.

The Core Role of the Cbz Group: Preventing Uncontrolled Polymerization

The primary challenge in peptide synthesis arises from the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Without protection of the amine, activation of the carboxylic acid for amide bond formation would lead to uncontrolled polymerization. The Cbz group temporarily "masks" the amino group as a carbamate, rendering it significantly less nucleophilic and thus preventing self-coupling during the peptide bond formation step.[1]

Chemical Properties and Advantages

The enduring utility of the Cbz group stems from a combination of favorable chemical properties:

-

Robust Stability: Cbz-protected amines exhibit high stability across a wide range of reaction conditions, including those that are basic and mildly acidic. This stability allows for flexibility in the subsequent steps of a multi-step synthesis.

-

Ease of Introduction: The Cbz group is typically introduced under Schotten-Baumann conditions, reacting an amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. This reaction is generally high-yielding and straightforward to perform.[2]

-

Orthogonality: The Cbz group's primary cleavage condition, catalytic hydrogenolysis, is orthogonal to the deprotection methods for the widely used Boc (acid-labile) and Fmoc (base-labile) protecting groups. This orthogonality is critical for the strategic design of complex synthetic routes, allowing for the selective deprotection of different functional groups within the same molecule.[3]

-

Crystallinity: The introduction of the Cbz group often imparts crystallinity to the protected amino acid, which can significantly aid in purification by recrystallization.[4]

Introduction of the Cbz Protecting Group

The most common method for the introduction of the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions. The base neutralizes the hydrochloric acid formed during the reaction and maintains a pH that facilitates the nucleophilic attack of the amino group on the chloroformate.

Logical Relationship: Cbz Protection of an Amino Acid

Caption: Workflow for the protection of an amino acid with the Cbz group.

Cleavage (Deprotection) of the Cbz Group

The removal of the Cbz group can be achieved through several methods, with the choice depending on the presence of other functional groups in the peptide and the desired reaction conditions.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. It involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[5]

Signaling Pathway: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenolysis

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenolysis. This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[5][6] This technique is particularly advantageous for scaling up reactions.

Acidic Cleavage

Strong acidic conditions can also cleave the Cbz group. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are effective.[7] This method is useful when the peptide contains functional groups that are sensitive to reduction, such as alkenes or alkynes, which would not be compatible with hydrogenolysis. However, the harsh acidic conditions can lead to side reactions with other acid-labile protecting groups.

Data Presentation: Quantitative Comparison of Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection is a critical factor in its application. The following tables summarize quantitative data for these reactions under various conditions.

Table 1: Representative Yields for Cbz Protection of Amino Acids

| Amino Acid | Reagents and Conditions | Typical Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | >90 |

| Alanine | Cbz-Cl, aq. Na2CO3, 0 °C | 85-95 |

| Phenylalanine | Cbz-Cl, aq. Na2CO3, 0 °C | >90 |

| Proline | Cbz-Cl, aq. NaHCO3, 0 °C | 80-90 |

| Serine | Cbz-Cl, aq. NaOH, 0 °C | 75-85 |

| Lysine (α-amino) | Cbz-Cl, aq. Na2CO3, 0 °C | >90 |

Table 2: Comparison of Cbz Deprotection Methods

| Deprotection Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 1 - 16 h | >95 |

| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | MeOH | Reflux | 1 - 3 h | >90 |

| Transfer Hydrogenolysis | Formic Acid, 10% Pd/C | MeOH | Room Temp. | 0.5 - 2 h | 90-98 |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 4 h | >90 |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | DCM | Room Temp. | 1 - 4 h | Variable, often lower |

Table 3: Orthogonality of Cbz with Boc and Fmoc Protecting Groups

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |

| Cbz | H₂, Pd/C | Boc: StableFmoc: Generally Stable |

| Boc | TFA | Cbz: StableFmoc: Stable |

| Fmoc | 20% Piperidine in DMF | Cbz: StableBoc: Stable |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the Cbz-protected amino acid with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.

Protocol 3: Cbz Deprotection by Catalytic Transfer Hydrogenolysis with Ammonium Formate

-

Setup: Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol.

-

Reagent Addition: Add 10% Pd/C catalyst followed by ammonium formate (2-4 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure. The excess ammonium formate can be removed by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution, or by dialysis and lyophilization for larger peptides.[8]

Protocol 4: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid

-

Setup: Dissolve the Cbz-protected peptide in glacial acetic acid.

-

Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid.

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Work-up: Precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

-

Isolation: Collect the precipitate by filtration and wash with diethyl ether to remove residual acetic acid and benzyl bromide. Dry the product under vacuum.

Experimental Workflow: General Cbz Deprotection

Caption: A generalized experimental workflow for the deprotection of a Cbz group.

Conclusion

The Carboxybenzyl protecting group, a pioneering tool in the field of peptide synthesis, continues to be of significant value to researchers and drug development professionals. Its robust nature, ease of introduction and removal, and orthogonality with other key protecting groups like Boc and Fmoc, secure its place in the synthetic chemist's arsenal. A thorough understanding of the various methodologies for its application and cleavage, as detailed in this guide, is essential for the successful and efficient synthesis of complex peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. tdcommons.org [tdcommons.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

The Carbobenzyloxy Group as a Stalwart Protector: A Technical Guide to N-Cbz-DL-alanine in Organic Synthesis

For Immediate Release

In the intricate world of organic synthesis, particularly in the assembly of peptides and the development of novel therapeutics, the strategic use of protecting groups is paramount. Among these, the carbobenzyloxy (Cbz or Z) group stands as a foundational and versatile tool for the temporary masking of amine functionalities. This technical guide provides an in-depth exploration of N-Cbz-DL-alanine, a key building block, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, deprotection, and strategic application.

Core Physicochemical and Reaction Data

Quantitative data for the synthesis and deprotection of N-Cbz-DL-alanine is crucial for experimental design and optimization. The following tables summarize key data points for the protection of DL-alanine and the subsequent cleavage of the Cbz group.

Table 1: Quantitative Data for the Synthesis of N-Cbz-DL-alanine

| Parameter | Value | Conditions | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | - | [1] |

| Molecular Weight | 223.23 g/mol | - | [1] |

| Typical Yield | ~95% | Cbz-Cl, aq. NaOH, 0 °C | [2] |

| Melting Point | 112-113 °C | - | |

| Solubility | Soluble in ethyl acetate, methanol, ethanol; Insoluble in water and petroleum ether. | - |

Table 2: Comparative Analysis of Cbz Deprotection Methods

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |

| Catalytic Hydrogenolysis | H₂, 5-10% Pd/C, MeOH or EtOH, rt | 1-24 h | >95 | Advantages: Mild conditions, clean byproducts (toluene and CO₂). Disadvantages: Flammability of H₂ gas, potential for catalyst poisoning by sulfur-containing compounds. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux | 1-3 h | >90 | Advantages: Avoids the use of gaseous hydrogen, often faster reaction times. Disadvantages: Can still be susceptible to catalyst poisoning. |

| Acidic Cleavage | 33% HBr in Acetic Acid, rt | 1-4 h | Variable | Advantages: Effective when hydrogenation is not feasible (e.g., presence of reducible groups). Disadvantages: Harsh acidic conditions may not be suitable for sensitive substrates. |

| Lewis Acid-Mediated Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Variable | High | Advantages: Good functional group tolerance, cost-effective. Disadvantages: Requires careful handling of the Lewis acid. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 24 h | Variable | Advantages: Useful for highly sensitive substrates where reductive and acidic conditions are not tolerated. Disadvantages: Longer reaction times and higher temperatures may be required. |

Experimental Protocols

Detailed and reliable experimental procedures are the bedrock of successful synthesis. The following protocols provide step-by-step guidance for the protection of DL-alanine with the Cbz group and its subsequent removal.

Protocol 1: Synthesis of N-Cbz-DL-alanine (Protection)

Materials:

-

DL-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve DL-alanine (1.0 equivalent) in 1 M aqueous NaOH solution (2.5 equivalents) in a flask and cool the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of N-Cbz-DL-alanine should form.

-

Extraction: Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Cbz-DL-alanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Deprotection of N-Cbz-DL-alanine via Catalytic Hydrogenolysis

Materials:

-

N-Cbz-DL-alanine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-DL-alanine (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected DL-alanine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[2]

Strategic Workflows and Logical Relationships

The selection and application of a protecting group strategy are governed by a logical framework that considers the overall synthetic plan. The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows and relationships involving the Cbz group.

References

Topic: Applications of N-(Benzyloxycarbonyl)-DL-alanine in Peptidomimetics

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules designed to mimic natural peptides, offer a robust solution to these challenges. A key strategy in their design is the incorporation of unnatural amino acids to bestow drug-like properties. This guide provides a comprehensive technical overview of N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-Ala), a versatile building block in peptidomimetic chemistry. We will explore the strategic rationale behind its use, focusing on how its constituent parts—the stable Cbz protecting group, the alanine core, and its racemic nature—contribute to the development of more stable and conformationally defined therapeutic candidates. This document furnishes detailed experimental protocols, workflow diagrams, and field-proven insights to empower researchers in leveraging Cbz-DL-Ala for next-generation drug discovery.

The Peptidomimetic Imperative in Drug Discovery

Natural peptides are exquisite signaling molecules, but their utility as drugs is often compromised by rapid degradation by proteases in the body.[1][2] Peptidomimetics are designed to retain the biological activity of a parent peptide while overcoming these pharmacokinetic limitations.[3] The core principle of peptidomimetic design involves strategic chemical modifications to the peptide structure.[4] Among the most powerful strategies is the incorporation of unnatural amino acids (UAAs), which are not encoded by the standard genetic code.[5][6] These UAAs can introduce novel side chains, alter backbone stereochemistry, and impose conformational constraints, ultimately leading to compounds with enhanced enzymatic stability, improved bioavailability, and refined receptor selectivity.[7][8]

This compound: A Strategic Building Block

N-Cbz-DL-alanine is a commercially available amino acid derivative that offers a unique combination of features making it a powerful tool for peptidomimetic design. Its utility can be understood by dissecting its three key components.

-

The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational innovation for controlled peptide synthesis.[9] It effectively "masks" the nucleophilic amino group, preventing uncontrolled polymerization during synthesis.[][11] Its key advantage is its stability to a wide range of reaction conditions, including the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), while being readily removable under mild hydrogenolysis conditions (H₂ gas with a palladium catalyst).[9][]

-

The Alanine Core: The simple, non-bulky methyl side chain of alanine has a high intrinsic propensity to stabilize α-helical conformations in peptides.[12][13] While this is true for the natural L-enantiomer, the presence of the alanine scaffold itself provides a fundamental and sterically unobtrusive building block that can be strategically placed within a peptide sequence.

-

The DL-Racemic Nature: This is arguably the most strategic feature for peptidomimetic applications. The "DL" designation indicates a 1:1 mixture of the Dextrorotatory (D) and Levorotatory (L) enantiomers. The incorporation of D-amino acids is a well-established method to confer resistance to proteolysis, as endogenous proteases are highly stereospecific for L-amino acid substrates.[14][15][16][17] Using a DL-mixture allows for the creation of diastereomeric peptide libraries, enabling the exploration of stereochemical influences on biological activity and providing a direct path to enhanced metabolic stability.[18]

Core Applications & Methodologies

The unique structure of Cbz-DL-Ala lends itself to several powerful applications in peptidomimetic design.

Application 1: Enhancing Proteolytic Stability

The primary rationale for incorporating D-amino acids is to block enzymatic cleavage. Proteases have precisely shaped active sites that recognize and bind to L-amino acid sequences. The introduction of a D-amino acid at or near a cleavage site disrupts this recognition.

Causality: The inverted stereochemistry at the α-carbon of a D-amino acid residue projects its side chain in a different spatial orientation compared to its L-counterpart. This steric clash prevents the peptidomimetic from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to hydrolysis.[16] Even a single D-amino acid substitution can significantly increase the half-life of a peptide in biological fluids.[18]

Caption: Workflow comparing protease action on a standard L-peptide versus a D-Ala peptidomimetic.

Data Summary: Comparative Stability

The impact of D-amino acid substitution on stability is quantifiable. The table below provides representative data on the half-life of peptides in simulated biological fluids.

| Peptide Sequence | Modification | Half-Life in SIF (Simulated Intestinal Fluid) | Reference |

| Somatostatin (all L) | None | < 3 minutes | [18] |

| Octreotide | Contains D-Phe and D-Trp | ~ 8.3 hours | [18] |

| Model L-Peptide | None | Short (minutes) | Inferred from[14][16] |

| Model D-Ala Peptide | L to D-Ala Substitution | Significantly longer (hours) | Inferred from[14][16][18] |

Application 2: Modulating Secondary Structure

Conformational constraint is a critical principle in drug design, as locking a molecule into its bioactive conformation can significantly enhance potency and selectivity.[19][20] While L-alanine is known to favor α-helical structures, the incorporation of a D-amino acid can interrupt this tendency and induce other secondary structures, most notably β-turns.[15] This provides a powerful tool to rationally design the three-dimensional shape of a peptidomimetic.

References

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Peptidomimetics by Modification of Amino Acids pptx | PPTX [slideshare.net]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unusually stable helix formation in short alanine-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifetein.com [lifetein.com]

- 18. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]

- 20. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of N-Cbz-DL-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of N-Carbobenzyloxy-DL-alanine (N-Cbz-DL-alanine) derivatives. The Cbz protecting group plays a crucial role in peptide synthesis and the development of novel therapeutics by enabling precise control over chemical reactions. This document details synthetic methodologies, highlights key applications in medicinal chemistry, and presents relevant biological pathways.

Synthesis of N-Cbz-DL-alanine and its Derivatives

The foundational step in the utilization of N-Cbz-DL-alanine derivatives is the protection of the amino group of DL-alanine with the carbobenzyloxy (Cbz or Z) group. This is typically achieved through the Schotten-Baumann reaction, where benzyl chloroformate reacts with the amino acid under basic conditions. The resulting N-Cbz-DL-alanine serves as a versatile intermediate for the synthesis of a wide array of derivatives, including esters, amides, and peptides.

General Synthesis of N-Cbz-DL-alanine

The most common method for the synthesis of N-Cbz-DL-alanine involves the reaction of DL-alanine with benzyl chloroformate in an aqueous basic solution. The base, typically sodium hydroxide or sodium carbonate, neutralizes the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of N-Cbz-DL-alanine

-

Materials: DL-alanine, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve DL-alanine (1.0 eq) in a 2 M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C and the pH between 9-10 by the simultaneous addition of 2 M NaOH.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which results in the precipitation of a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-DL-alanine.[1]

-

Synthesis of N-Cbz-DL-alanine Derivatives

N-Cbz-DL-alanine can be converted to its corresponding esters, which are valuable intermediates in peptide synthesis and as standalone molecules in medicinal chemistry. Esterification is often achieved by reacting N-Cbz-DL-alanine with an alcohol in the presence of a coupling agent or under acidic conditions.

Experimental Protocol: Synthesis of N-Cbz-DL-alanyl-L-alanine Methyl Ester

-

Materials: N-Cbz-DL-alanine, L-Alanine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Cbz-DL-alanine (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Remove the precipitated dicyclohexylurea (DCU) by filtration.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate/hexane to give N-Cbz-DL-alanyl-L-alanine methyl ester as a white solid.[1]

-

Amide derivatives of N-Cbz-DL-alanine are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent. These derivatives are explored for their biological activities.

Experimental Protocol: Synthesis of N-Cbz-L-alanine Benzylamide

-

Materials: N-Cbz-L-alanine, Benzylamine, a suitable coupling agent (e.g., DCC, HATU).

-

General Procedure:

-

Activate the carboxylic acid of N-Cbz-L-alanine with a coupling agent in an appropriate solvent.

-

Add benzylamine to the activated species.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up to remove byproducts and unreacted starting materials.

-

Purify the product by column chromatography or recrystallization.

-

Some derivatives of N-Cbz-L-alanine have shown activity against various bacterial strains.[2]

Quantitative Data on Synthesis

The following table summarizes representative yields and physical properties of N-Cbz-DL-alanine and some of its derivatives.

| Compound | Synthetic Method | Reagents | Yield (%) | Melting Point (°C) |

| N-Cbz-L-alanine | Schotten-Baumann | L-alanine, Cbz-Cl, NaOH | ~95 | 84-87 |

| N-Cbz-DL-alanine | Schotten-Baumann | DL-alanine, Cbz-Cl, NaOH | - | 112-113 |

| N-Cbz-L-alanyl-L-cysteine methyl ester | Carbodiimide coupling | N-Cbz-L-alanine, L-cysteine methyl ester HCl, N-methylmorpholine, coupling agent | 81 (recrystallized) | 115-117 |

| N-Cbz-L-alanyl-L-alanine methyl ester | Carbodiimide coupling | N-Cbz-L-alanine, L-alanine methyl ester HCl, DCC, HOBt | - | - |

| N-Cbz-glycyl-L-phenylalanine-benzyl ester | Methoxy acetylene coupling | N-Cbz-glycine, L-phenylalaninebenzyl ester, methoxy acetylene | 90 | 74 |

| N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester | Ethoxy acetylene coupling | N-Cbz-S-benzyl-cysteine, glycine ethyl ester, ethoxy acetylene | - | 98 |

Note: Yields can vary depending on reaction scale and purification methods.

Applications of N-Cbz-DL-alanine Derivatives

N-Cbz-DL-alanine and its derivatives are pivotal in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of N-Cbz-protected amino acids is in peptide synthesis. The Cbz group effectively protects the amine functionality, preventing unwanted side reactions during peptide bond formation. It is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenolysis.

Workflow for Solution-Phase Peptide Synthesis

Caption: Solution-phase peptide synthesis workflow.

Medicinal Chemistry

N-Cbz-DL-alanine derivatives have emerged as valuable scaffolds in drug discovery due to their diverse biological activities.

Derivatives of N-Cbz-alanine can act as inhibitors for various enzymes, making them useful in drug design.[2] For example, N-Cbz-DL-norvaline derivatives have been investigated as potential inhibitors of serine proteases like α-chymotrypsin. L-alanine hydroxamate derivatives have been synthesized and shown to be potent inhibitors of Clostridium histolyticum collagenase, a zinc-dependent metalloproteinase.[3] These hydroxamate derivatives were found to be 100-500 times more active than their corresponding carboxylates.[3]

Experimental Protocol: α-Chymotrypsin Inhibition Assay

-

Materials: α-Chymotrypsin, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate), Tris-HCl buffer, DMSO, Test compounds (N-Cbz-DL-norvaline derivatives).

-

Procedure:

-

Prepare stock solutions of α-chymotrypsin and the test compounds.

-

In a 96-well microplate, add the enzyme, buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Novel alaninamide derivatives have been synthesized and evaluated for their anticonvulsant activity.[4] These compounds have shown promising results in animal models of seizures, suggesting their potential for development as new antiepileptic drugs.[4]

Benzoxazole derivatives of 3-(2-benzoxazol-5-yl)alanine have been studied for their antimicrobial and anticancer properties.[5] While their antibacterial activity was selective for Gram-positive bacteria, a significant number of these compounds exhibited antifungal and cytotoxic effects against cancer cell lines.[5]

Asymmetric Synthesis

Chiral N-Cbz-DL-alanine derivatives can be employed as ligands or catalysts in asymmetric synthesis to control the stereochemical outcome of a reaction.

Biological Signaling Pathways

While N-Cbz-DL-alanine itself is a synthetic molecule, its core component, alanine, is a naturally occurring amino acid involved in various metabolic and signaling pathways. Understanding these pathways can provide insights into the potential biological effects of alanine derivatives.

L-alanine and Insulin Secretion in Pancreatic β-cells

L-alanine is known to stimulate insulin secretion from pancreatic β-cells. This process is multifactorial, involving both metabolic and direct membrane effects. L-alanine is co-transported with Na+, leading to membrane depolarization and subsequent influx of Ca2+, which triggers insulin exocytosis.[6] Additionally, the metabolism of L-alanine increases intracellular ATP levels, further promoting insulin release.[7] Chronic exposure to L-alanine can lead to changes in gene expression related to cellular signaling, metabolism, and apoptosis, and has been shown to protect β-cells from cytokine-induced apoptosis.[2]

Signaling Pathway of L-alanine-Induced Insulin Secretion

Caption: L-alanine stimulates insulin secretion.

β-alanine as a Neurotransmitter

β-alanine, an isomer of α-alanine, functions as a neurotransmitter in the central nervous system. It has been shown to interact with several receptor types, including glycine receptors, GABAA receptors, and the Mas-related G protein-coupled receptor D (MrgprD).[4] Activation of MrgprD by β-alanine in sensory neurons can elicit sensations such as itch.[8] The signaling cascade downstream of MrgprD activation involves the Gαq/Phospholipase C (PLC) pathway, leading to the activation of NF-κB and the release of inflammatory cytokines like IL-6.[9]

Signaling Pathway of β-alanine via MrgprD Receptor

Caption: β-alanine signaling through the MrgprD receptor.

Conclusion

N-Cbz-DL-alanine and its derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. The ease of introduction and removal of the Cbz group, coupled with its stability, makes it a preferred choice for amine protection in multi-step syntheses, particularly in the construction of peptides. Furthermore, the diverse biological activities exhibited by various N-Cbz-DL-alanine derivatives underscore their potential as lead compounds in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and professionals to explore and expand upon the synthesis and applications of this important class of molecules.

References

- 1. N-CBZ-L-Alanine(1142-20-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Bacterial Cell Wall Biosynthesis Using N-Cbz-D-alanine

Introduction: Probing the Bacterial Fortress

The bacterial cell wall is a remarkable biological structure, an essential exoskeleton composed primarily of peptidoglycan (PG) that provides structural integrity and shape, protecting the cell from osmotic lysis.[1][2] This unique and vital polymer is absent in eukaryotes, making its biosynthetic pathway a cornerstone of antibacterial drug development for over half a century.[2][3] However, with the rise of antibiotic resistance, there is an urgent need for novel tools to dissect this pathway, identify new vulnerabilities, and accelerate the discovery of next-generation therapeutics.[3]

Chemical probes, particularly unnatural amino acid analogs, have emerged as powerful instruments for studying PG synthesis and dynamics in living bacteria.[3][4][5] By designing molecules that are recognized and processed by the cell's own enzymatic machinery, we can tag, track, and perturb the process of cell wall construction with high precision.

This guide focuses on the application of N-Carboxybenzyl-D-alanine (N-Cbz-D-alanine), a protected form of the natural PG building block, D-alanine.[6][7] While fluorescent and bioorthogonal D-amino acid analogs have revolutionized live-cell imaging, N-Cbz-D-alanine serves as a valuable tool for detailed biochemical and mechanistic studies. Its bulkier, protected nature makes it an excellent probe for exploring the substrate promiscuity of the enzymes that build and remodel the cell wall, offering a pathway to understand how these enzymes accommodate diverse structures—a key piece of knowledge for inhibitor design.

Here, we present a technical framework for utilizing N-Cbz-D-alanine, moving from the fundamental principles of PG biosynthesis to detailed experimental protocols and data interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage chemical biology to unlock new insights into the bacterial cell wall.

Part 1: The Blueprint of the Wall - D-Alanine in Peptidoglycan Synthesis

To effectively use a probe, one must first understand the landscape it navigates. The synthesis of peptidoglycan is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasm (or extracellular space in Gram-positive bacteria).[8][9] D-alanine plays a pivotal role, particularly in the formation of the pentapeptide stem that is essential for the cross-linking that gives the wall its strength.[8][10]

The key cytoplasmic steps involving D-alanine are:

-

Synthesis: L-alanine is converted to D-alanine by the enzyme alanine racemase (Alr).[8][11]

-

Dipeptide Formation: Two molecules of D-alanine are ligated by D-Ala-D-Ala ligase (Ddl) to form a D-alanyl-D-alanine dipeptide.[5][8]

-

Pentapeptide Assembly: This dipeptide is added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the MurF ligase, completing the formation of the UDP-MurNAc-pentapeptide precursor, often called Park's nucleotide.[5][8][9]

This precursor is then transported across the cell membrane and incorporated into the growing PG sacculus. The terminal D-Ala-D-Ala motif is the critical recognition site for transpeptidases (also known as Penicillin-Binding Proteins, or PBPs) and carboxypeptidases, the enzymes that catalyze the final cross-linking and trimming reactions on the cell surface.[1][10][12]

Caption: Cytoplasmic synthesis of the peptidoglycan precursor, highlighting the central role of D-alanine.

Part 2: The Probe in Action - Mechanism of N-Cbz-D-alanine Incorporation

N-Cbz-D-alanine is a synthetic molecule where the amino group of D-alanine is protected by a carboxybenzyl (Cbz) group.[6][7] This bulky, hydrophobic group prevents it from being a substrate for the cytoplasmic ligases (Ddl, MurF) but makes it an ideal candidate for probing the activity of enzymes on the bacterial surface.

The prevailing hypothesis for the incorporation of unnatural D-amino acid analogs is that they are swapped into the peptidoglycan by the promiscuous activity of surface-acting transpeptidases.[3][4][13] Both D,D-transpeptidases (PBPs) and L,D-transpeptidases (LDTs) are known to catalyze this type of exchange reaction.[4][14][15]

The proposed mechanism is as follows:

-

A PBP or LDT attacks the peptide stem of a nascent PG strand, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.

-

Instead of being attacked by an adjacent peptide strand to form a cross-link, the acyl-enzyme intermediate is attacked by N-Cbz-D-alanine present in the extracellular environment.

-

This resolves the intermediate, releasing the active enzyme and leaving a PG peptide stem that is now capped with N-Cbz-D-alanine.

This incorporation is not part of the canonical biosynthetic pathway but rather a "hijacking" of the cell wall remodeling and cross-linking machinery.

Caption: Proposed mechanism for the incorporation of N-Cbz-D-alanine via transpeptidase activity.

Part 3: The Scientist's Bench - A Workflow for Investigation

This section provides a comprehensive experimental workflow to test the incorporation of N-Cbz-D-alanine and analyze its consequences.

Caption: A streamlined workflow for studying N-Cbz-D-alanine's effect on bacteria.

Protocol 1: Metabolic Labeling of Bacteria

Expertise & Experience: The goal of this step is to expose bacteria to the probe during active growth, when cell wall synthesis is maximal. The concentration and duration must be optimized to achieve detectable incorporation without inducing excessive toxicity that could confound the results.

-

Culture Preparation: Inoculate 50 mL of appropriate growth medium (e.g., LB for E. coli, TSB for S. aureus) with an overnight culture of the bacterial strain of interest. Grow at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4–0.6).

-

Probe Addition: Prepare a 1 M stock solution of N-Cbz-D-alanine in DMSO. Add the stock solution to the bacterial culture to the desired final concentration. Also, prepare the necessary controls:

-

No-Probe Control: Add an equivalent volume of DMSO.

-

Competition Control: Add N-Cbz-D-alanine and a 100-fold molar excess of natural D-alanine. This is a critical self-validating step; successful competition indicates that the probe utilizes a D-alanine-specific pathway.[13]

-

-

Incubation: Continue to incubate the cultures under normal growth conditions for a period equivalent to 1-2 cell doublings (e.g., 30-60 minutes for E. coli).

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any unincorporated probe. The cell pellets are now ready for downstream analysis.

| Parameter | Gram-Negative (e.g., E. coli) | Gram-Positive (e.g., B. subtilis) | Rationale |

| Starting Concentration | 0.5 - 2 mM | 0.25 - 1 mM | Gram-negative outer membrane can be a permeability barrier, often requiring higher concentrations.[16] |

| Incubation Time | 30 - 60 min | 45 - 90 min | Correlate with the doubling time of the organism during log phase. |

| Solvent | DMSO | DMSO | N-Cbz-D-alanine has poor aqueous solubility; ensure final DMSO is ≤0.5% v/v to avoid solvent toxicity. |

Table 1: Recommended starting conditions for N-Cbz-D-alanine labeling experiments. These should be optimized for each bacterial species.

Protocol 2: Analysis of Probe Incorporation by HPLC-MS

Trustworthiness: This protocol provides direct, unambiguous chemical evidence of probe incorporation into the peptidoglycan polymer. The combination of retention time shifts (HPLC) and precise mass detection (MS) constitutes a robust, self-validating system.

-

Peptidoglycan Purification: Resuspend the washed cell pellets from Protocol 1 in PBS. Add the cell suspension dropwise into an equal volume of boiling 8% SDS solution and boil for 30 minutes to lyse cells and solubilize membranes. The insoluble peptidoglycan is then pelleted by ultracentrifugation and washed repeatedly with ultrapure water to remove SDS.

-

Muropeptide Digestion: Resuspend the purified PG in a suitable digestion buffer (e.g., 20 mM sodium phosphate, pH 6.5). Add a muramidase, such as mutanolysin or lysozyme, and incubate at 37°C overnight to digest the glycan backbone into soluble muropeptides.[13]

-

Reduction Step: Stop the digestion by boiling. To prevent anomerization of the MurNAc sugar, add sodium borohydride and incubate for 30 minutes at room temperature. Neutralize the reaction with phosphoric acid.

-

HPLC Separation: Filter the sample and inject it onto a reverse-phase C18 HPLC column. Separate the muropeptides using a gradient of an appropriate mobile phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). Monitor the elution profile by absorbance at 204 nm.[13]

-

Mass Spectrometry Analysis: Collect the fractions corresponding to peaks of interest from the HPLC. Analyze these fractions by high-resolution mass spectrometry (e.g., ESI-Q-TOF) to determine their precise mass. The incorporation of N-Cbz-D-alanine in place of D-alanine will result in a predictable mass shift.

| Muropeptide Identity | Expected Mass (Da) | Observed Mass Shift (Da) | Interpretation |

| Monomer (M5) | Variable | +134.05 | [Mass of Cbz-D-Ala (223.23)] - [Mass of D-Ala (89.09)] = +134.14 Da (slight difference due to exact mass). Confirms incorporation. |

| Dimer (D45) | Variable | +134.05 | Confirms incorporation into cross-linked PG structures. |

Table 2: Example of expected data from an HPLC-MS analysis confirming N-Cbz-D-alanine incorporation.

Protocol 3: Phenotypic Analysis

Expertise & Experience: If N-Cbz-D-alanine incorporation disrupts the normal function of transpeptidases, it should lead to observable defects in cell growth and morphology. This provides crucial biological context to the biochemical findings.

-

Minimum Inhibitory Concentration (MIC) Assay: Perform a standard broth microdilution assay. Prepare a 2-fold serial dilution of N-Cbz-D-alanine in a 96-well plate. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Incubate for 18-24 hours and determine the MIC as the lowest concentration that visibly inhibits growth. A low MIC suggests the compound interferes with an essential process.

-

Morphological Analysis: Grow bacteria in the presence of a sub-inhibitory concentration of N-Cbz-D-alanine (e.g., 1/2 or 1/4 of the MIC). At various time points, withdraw aliquots of the culture, place them on a microscope slide, and observe them using phase-contrast or differential interference contrast (DIC) microscopy. Look for classic signs of cell wall stress, such as cell filamentation, bulging, or lysis.

Part 4: Troubleshooting and Advanced Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Incorporation Detected | 1. Probe concentration too low.2. Incubation time too short.3. Target enzymes not expressed or active.4. Probe is impermeable (especially Gram-negatives). | 1. Increase concentration in a dose-response experiment.2. Increase incubation time.3. Ensure bacteria are in the exponential growth phase.4. Consider using a strain with a compromised outer membrane (e.g., E. coli imp mutant). |

| High Cell Lysis/Toxicity | 1. Probe concentration is too high, causing rapid cell wall failure.2. Off-target effects. | 1. Perform a dose-response curve to find the highest non-toxic concentration.[5]2. Reduce incubation time.3. Ensure solvent concentration is not toxic. |

| Complex HPLC Profile | 1. Incomplete PG digestion.2. Multiple sites of incorporation.3. Sample degradation. | 1. Optimize enzyme concentration and digestion time.2. This is a positive result; use MS/MS to fragment peaks and determine the exact site of modification.3. Ensure proper sample handling and pH control during reduction. |

Table 3: A guide to troubleshooting common issues in probe-based cell wall analysis.

Authoritative Grounding - Identifying the Machinery: To definitively identify the enzymes responsible for N-Cbz-D-alanine incorporation, the described protocols should be repeated in a panel of bacterial strains with known deletions of specific PBP or LDT genes. The absence of incorporation in a particular mutant strain provides strong genetic evidence for that enzyme's role in recognizing the probe.

Conclusion

N-Cbz-D-alanine, while a simple modification of a natural building block, is a potent biochemical tool. Its utility lies not in imaging, but in dissecting the molecular mechanics of the bacterial cell wall. By using this probe, researchers can characterize the substrate tolerance of critical transpeptidases, analyze how modifying the D-Ala-D-Ala terminus affects cell viability, and potentially screen for small molecules that inhibit probe incorporation. The methodologies outlined in this guide provide a robust, self-validating framework for leveraging N-Cbz-D-alanine to probe one of nature's most successful antibacterial targets, paving the way for new discoveries in the fight against infectious disease.

References

- 1. A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]

- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-Cbz-D-Alanine | 26607-51-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sbs.utexas.edu [sbs.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the peptidoglycan of bacterial cell walls. 8. Peptidoglycan transpeptidase and D-alanine carboxypeptidase: penicillin-sensitive enzymatic reaction in strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Deployment of Cbz-D-alanine in the Rational Design of Novel Antibiotics: A Technical Guide

This guide provides an in-depth technical exploration into the multifaceted role of N-α-Carbobenzyloxy-D-alanine (Cbz-D-alanine) in the vanguard of novel antibiotic development. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable insights and field-proven methodologies. We will dissect the strategic rationale behind leveraging this specific chiral building block, detailing its synthesis, incorporation into peptidomimetic scaffolds, and its application in targeting the bacterial cell wall—a clinically validated and persistently vulnerable Achilles' heel of pathogenic bacteria.

The Enduring Imperative for New Antibiotics & The D-Alanine Nexus

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel antibacterial agents. A highly successful and enduring strategy in antibiotic development has been the targeting of the bacterial cell wall, a structure essential for bacterial viability and absent in human cells. A cornerstone of this structure is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide stems.[1][2][3]

Crucially, the terminus of the peptidoglycan precursor, Lipid II, universally features a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[1][2][4] This specific motif is the lynchpin for the transpeptidation reaction, catalyzed by Penicillin-Binding Proteins (PBPs), which crosslinks adjacent peptide stems, thereby imparting structural integrity to the cell wall.[5][6][7] The D-isomeric nature of these alanine residues is a key differentiator from host peptides, making the enzymes responsible for their synthesis and incorporation prime targets for selective inhibition.

This D-Ala-D-Ala terminus is the direct target of last-resort glycopeptide antibiotics like vancomycin and is the structural motif mimicked by the entire class of β-lactam antibiotics.[4][5][6][7] Therefore, synthetic access to D-alanine and its protected forms is fundamental to the development of novel agents that either inhibit the D-Ala metabolic pathway or act as structural mimics to disrupt peptidoglycan synthesis.

Cbz-D-alanine: The Chemist's Tool for Stereocontrolled Antibiotic Design

N-α-Carbobenzyloxy-D-alanine (Cbz-D-alanine) is a commercially available, shelf-stable derivative of D-alanine that serves as a cornerstone for the synthesis of D-alanine-containing compounds.[8]

-

Stereochemical Integrity: The primary role of Cbz-D-alanine is to provide a source of D-alanine with its stereocenter unambiguously defined. This is critical as the biological activity of antibiotics targeting the cell wall is exquisitely sensitive to stereochemistry.

-

The Carbobenzyloxy (Cbz) Protecting Group: Introduced by Bergmann and Zervas, the Cbz group offers robust protection of the α-amino group under a wide range of reaction conditions, yet it can be cleanly removed via catalytic hydrogenation.[9] This orthogonality makes it highly compatible with many peptide synthesis strategies.[9][10][11]

The logical flow for utilizing Cbz-D-alanine in an antibiotic discovery program is multifaceted, as illustrated in the workflow below.

Caption: A generalized workflow for the development of novel antibiotics originating from Cbz-D-alanine.

Key Enzymatic Targets in the D-Alanine Pathway

The biosynthetic pathway that produces and utilizes D-alanine offers several compelling enzymatic targets for novel antibiotic development. Cbz-D-alanine is an essential starting material for creating inhibitors of these enzymes.

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, providing the essential substrate for peptidoglycan synthesis.[12] Its absence in eukaryotes makes it an attractive target.

-

D-alanine-D-alanine Ligase (Ddl): Ddl is an ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide.[13] This is a critical step, and inhibition of Ddl leads to the depletion of the necessary building blocks for the cell wall, resulting in cell lysis.[14]

The development of inhibitors for these enzymes often involves the synthesis of substrate analogs or transition-state mimics, where Cbz-D-alanine can serve as a key precursor. For example, phosphinate and phosphonate dipeptide analogs that mimic the tetrahedral intermediate of the Ddl-catalyzed reaction have been synthesized and evaluated as potent inhibitors.[14]

Caption: Key enzymatic targets within the bacterial D-alanine metabolic pathway.

Experimental Protocols: From Synthesis to Screening

The successful development of Cbz-D-alanine-based antibiotics relies on robust and reproducible experimental protocols.

Protocol 1: Synthesis of Cbz-D-alanine

This protocol outlines a standard laboratory procedure for the N-protection of D-alanine.

Materials:

-

D-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath, magnetic stirrer, separation funnel

Procedure:

-

Dissolve D-alanine (1.0 equivalent) in a 2 M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. Simultaneously, add a 2 M NaOH solution to maintain the pH between 9 and 10.[11]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separation funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 1 M HCl. This will cause the Cbz-D-alanine to precipitate as a white solid.[11]

-

Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum to yield the final product.

Protocol 2: Peptide Coupling of Cbz-D-alanine

This protocol describes the coupling of Cbz-D-alanine to an amino acid ester, a common step in building peptidomimetic inhibitors.

Materials:

-

Cbz-D-alanine

-

L-Alanine methyl ester hydrochloride (or other amino acid ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer, ice bath

Procedure:

-

Dissolve Cbz-D-alanine (1.0 equivalent), L-Alanine methyl ester hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.[11]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out and can be removed by filtration.

-

The filtrate, containing the desired Cbz-D-Ala-L-Ala-OMe, can then be washed, dried, and purified, typically by recrystallization or column chromatography.[11]

Protocol 3: D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

This is a high-throughput, colorimetric assay to screen for inhibitors of Ddl, based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[13][15]

Materials:

-

Purified D-Ala-D-Ala ligase (Ddl) enzyme

-

D-alanine, Adenosine triphosphate (ATP)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

MgCl₂, KCl

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate, microplate reader

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 50 mM KCl.[15]

-

In the wells of a 96-well plate, add the reaction buffer, D-alanine (e.g., 50 mM final concentration), and ATP (e.g., 10 mM final concentration).[15]

-

Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the Ddl enzyme to each well (except the negative control).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent to each well.

-

Allow 15-20 minutes for color development and measure the absorbance at 620-650 nm.[13][15]

-

The amount of phosphate produced is proportional to enzyme activity. The inhibitory effect of the test compounds can be calculated by comparing the absorbance in the test wells to the positive control.

Data Presentation and Structure-Activity Relationships (SAR)

The development of effective antibiotics is an iterative process, guided by quantitative data from biological assays. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity.

For instance, in the development of D-Ala-D-Ala analogs, systematic modifications can be made to the peptide backbone, side chains, and protecting groups, with the resulting compounds evaluated for their inhibitory activity against Ddl and their minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: Hypothetical SAR Data for Cbz-D-Ala-X Dipeptide Analogs

| Compound ID | X Residue | Ddl Inhibition (IC₅₀, µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Lead-01 | D-Ala-OMe | 50 | 64 | >128 |

| SAR-01 | L-Ala-OMe | >200 | >128 | >128 |

| SAR-02 | D-Ser-OMe | 45 | 32 | >128 |

| SAR-03 | D-Val-OMe | 120 | 128 | >128 |

| SAR-04 | β-Ala-OMe | 95 | 64 | >128 |

The hypothetical data in Table 1 illustrates several key principles:

-

Stereochemistry is critical: Replacing D-Ala with L-Ala (SAR-01) completely abolishes activity, highlighting the specific recognition of the D-isomer by the target enzyme.

-

Side chain modifications matter: Introducing a hydroxyl group (D-Ser, SAR-02) slightly improves or maintains activity, while a bulkier hydrophobic group (D-Val, SAR-03) is detrimental. This provides clues about the size and polarity constraints of the enzyme's active site.

-

Backbone structure is important: Using a β-amino acid (β-Ala, SAR-04) reduces activity, suggesting that the precise spacing of the carboxyl and amino groups is crucial for binding.

Conclusion and Future Directions